molecular formula C12H17NO B13587071 2-(2-Methoxy-4-methylphenyl)pyrrolidine

2-(2-Methoxy-4-methylphenyl)pyrrolidine

Cat. No.: B13587071
M. Wt: 191.27 g/mol
InChI Key: KJXQZZHNSHRZFN-UHFFFAOYSA-N
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Description

2-(2-Methoxy-4-methylphenyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a methoxy group and a methyl group attached to a phenyl ring, which is further connected to a pyrrolidine ring. Pyrrolidines are widely used in medicinal chemistry due to their versatile biological activities and ability to interact with various molecular targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-4-methylphenyl)pyrrolidine typically involves the reaction of 2-methoxy-4-methylbenzaldehyde with pyrrolidine under specific conditions. One common method is the reductive amination process, where the aldehyde group of 2-methoxy-4-methylbenzaldehyde reacts with pyrrolidine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions may vary depending on the specific requirements of the industrial process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-4-methylphenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form a secondary amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of 2-(2-formyl-4-methylphenyl)pyrrolidine or 2-(2-carboxy-4-methylphenyl)pyrrolidine.

    Reduction: Formation of this compound secondary amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Methoxy-4-methylphenyl)pyrrolidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-4-methylphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The methoxy and methyl groups on the phenyl ring may enhance the compound’s binding affinity and selectivity for certain targets, leading to its observed biological effects.

Comparison with Similar Compounds

2-(2-Methoxy-4-methylphenyl)pyrrolidine can be compared with other similar compounds, such as:

    2-(2-Methoxyphenyl)pyrrolidine: Lacks the methyl group on the phenyl ring, which may affect its binding properties and biological activity.

    2-(4-Methylphenyl)pyrrolidine: Lacks the methoxy group, which may influence its solubility and reactivity.

    2-(2-Methoxy-4-chlorophenyl)pyrrolidine: Contains a chlorine atom instead of a methyl group, which may alter its electronic properties and reactivity.

The uniqueness of this compound lies in the specific combination of the methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity, binding affinity, and biological activity.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

2-(2-methoxy-4-methylphenyl)pyrrolidine

InChI

InChI=1S/C12H17NO/c1-9-5-6-10(12(8-9)14-2)11-4-3-7-13-11/h5-6,8,11,13H,3-4,7H2,1-2H3

InChI Key

KJXQZZHNSHRZFN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2CCCN2)OC

Origin of Product

United States

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